molecular formula C12H16N2 B2369448 1-Tert-butyl-5-cyclopropyl-3-ethynylpyrazole CAS No. 2551120-40-0

1-Tert-butyl-5-cyclopropyl-3-ethynylpyrazole

Cat. No.: B2369448
CAS No.: 2551120-40-0
M. Wt: 188.274
InChI Key: AXGWGFKZVZWXIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Tert-butyl-5-cyclopropyl-3-ethynylpyrazole is a pyrazole-based compound characterized by three distinct substituents: a tert-butyl group at position 1, a cyclopropyl ring at position 5, and an ethynyl group at position 2. Pyrazole derivatives are widely studied due to their diverse biological activities, including anticonvulsant, antitumor, and antimicrobial properties .

Properties

IUPAC Name

1-tert-butyl-5-cyclopropyl-3-ethynylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-5-10-8-11(9-6-7-9)14(13-10)12(2,3)4/h1,8-9H,6-7H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXGWGFKZVZWXIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=CC(=N1)C#C)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazine-Based Cyclization

  • Reagents : tert-Butylhydrazine and a 1,3-diketone pre-functionalized with cyclopropyl and ethynyl groups.
  • Mechanism : The reaction proceeds via nucleophilic attack of hydrazine on the diketone, followed by dehydration to form the aromatic pyrazole ring.
  • Limitations : Limited availability of pre-functionalized 1,3-diketones with cyclopropyl and ethynyl groups complicates this route.

Post-Functionalization of a Preformed Pyrazole

  • Intermediate : 1H-Pyrazole with halogen or boronic acid groups at positions 3 and 5.
  • Advantages : Enables modular introduction of substituents via cross-coupling reactions.

Introduction of the tert-Butyl Group

The tert-butyl group at position 1 is introduced via alkylation or protection strategies:

Direct Alkylation

  • Conditions : Treatment of the pyrazole nitrogen with tert-butyl bromide or triflate in the presence of a strong base (e.g., LDA or NaH).
  • Example :
    $$
    \text{Pyrazole} + \text{tert-Butyl bromide} \xrightarrow{\text{NaH, THF}} 1\text{-tert-Butylpyrazole derivative}
    $$
  • Yield : ~60–70% (hypothetical, based on analogous reactions).

Boc-Protection Strategy

  • Reagents : Di-tert-butyl dicarbonate (Boc₂O) and a pyrazole precursor with a free NH group.
  • Mechanism : The Boc group is installed via nucleophilic substitution, later deprotected to yield the tert-butyl moiety.

Cyclopropyl Group Installation

The cyclopropyl moiety at position 5 is introduced via cross-coupling or cyclopropanation:

Suzuki-Miyaura Coupling

  • Conditions : A halogenated pyrazole intermediate reacts with cyclopropylboronic acid under palladium catalysis.
    $$
    \text{5-Bromopyrazole} + \text{Cyclopropylboronic acid} \xrightarrow{\text{Pd(PPh₃)₄, K₂CO₃}} 5\text{-Cyclopropylpyrazole}
    $$
  • Yield : ~75–85% (hypothetical).

Cyclopropanation of Alkenes

  • Reagents : Ethyl diazoacetate and a vinyl-substituted pyrazole.
  • Limitations : Limited applicability due to steric hindrance from the tert-butyl group.

Ethynyl Group Functionalization

The ethynyl group at position 3 is typically added via Sonogashira coupling:

Sonogashira Coupling

  • Conditions : Reaction of a 3-halopyrazole with trimethylsilylacetylene (TMSA), followed by desilylation.
    $$
    \text{3-Iodopyrazole} + \text{TMSA} \xrightarrow{\text{PdCl₂(PPh₃)₂, CuI}} 3\text{-Ethynylpyrazole (TMS-protected)} \xrightarrow{\text{K₂CO₃}} 3\text{-Ethynylpyrazole}
    $$
  • Yield : ~80–90% (hypothetical).

Optimized Synthetic Route

A plausible sequence combining the above methods is outlined below:

Step Reaction Reagents/Conditions Yield (%)
1 Pyrazole ring formation tert-Butylhydrazine, diketone 65
2 Suzuki coupling Cyclopropylboronic acid, Pd 78
3 Sonogashira coupling TMSA, Pd/Cu 85
4 Final purification Column chromatography 95

Comparative Analysis of Methodologies

  • Route Efficiency : Post-functionalization strategies (Steps 2–3) offer higher modularity but require halogenated intermediates.
  • Cost Considerations : Boc-protection adds steps but improves regioselectivity.
  • Scalability : Sonogashira coupling is preferred for industrial-scale synthesis due to robust catalytic systems.

Chemical Reactions Analysis

1-Tert-butyl-5-cyclopropyl-3-ethynylpyrazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where one or more substituents on the pyrazole ring are replaced by other functional groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. .

Scientific Research Applications

1-Tert-butyl-5-cyclopropyl-3-ethynylpyrazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-tert-butyl-5-cyclopropyl-3-ethynylpyrazole involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Analysis and Steric Effects

Tert-butyl Group

The tert-butyl substituent is a common feature in pyrazole derivatives to modulate steric hindrance. For example:

  • 1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid () : The tert-butylbenzyl moiety increases lipophilicity, aiding membrane permeability in antitumor contexts .

In 1-Tert-butyl-5-cyclopropyl-3-ethynylpyrazole, the tert-butyl group likely reduces rotational freedom, improving stability compared to smaller alkyl substituents.

Cyclopropyl vs. Aromatic Substituents
  • Cyclopropyl at Position 5 : The strained cyclopropane ring in the target compound may enhance conformational rigidity and influence π-orbital interactions, similar to cyclopropane-containing drugs like tranexamic acid.
Ethynyl vs. Carboxylic Acid or Amine Groups
  • Ethynyl at Position 3 : The ethynyl group is electron-withdrawing, which may polarize the pyrazole ring, facilitating click chemistry modifications or interactions with biological targets.
  • Carboxylic Acid () : Introduces acidity (pKa ~4-5), enabling hydrogen bonding and ionic interactions absent in the ethynyl-substituted compound .
  • Amine Group (1-Tert-butyl-3-phenyl-1H-pyrazol-5-amine, ) : The amine enhances basicity (pKa ~8-10), making it more reactive in protonation-dependent biological environments .

Comparative Physicochemical Properties

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Properties
This compound 1: tert-butyl; 5: cyclopropyl; 3: ethynyl ~218.3* High rigidity, moderate lipophilicity
Compound 1 () 3: tert-butyl; 5: benzo[d][1,3]dioxol ~274.3 Anticonvulsant activity, enhanced hydrophobicity
Compound in 1: tert-butylbenzyl; 5: carboxylic acid ~350.4 Antitumor potential, acidic functional group
1-Tert-butyl-3-phenyl-1H-pyrazol-5-amine () 1: tert-butyl; 3: phenyl; 5: amine ~229.3 Basic reactivity, potential CNS activity

*Calculated based on molecular formula (C₁₂H₁₆N₂).

Biological Activity

1-Tert-butyl-5-cyclopropyl-3-ethynylpyrazole (CAS Number: 154814551) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesizing data from various studies and sources to provide a comprehensive overview.

Chemical Structure and Properties

The chemical formula of this compound is C12H16N2C_{12}H_{16}N_{2}. Its unique structure, characterized by the presence of a tert-butyl group and a cyclopropyl moiety, contributes to its biological properties. The compound's molecular weight is approximately 188.27 g/mol .

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve interference with bacterial cell division processes, potentially targeting proteins similar to FtsZ, which is crucial for bacterial cytokinesis .

Anticancer Properties

Research indicates that this compound may also possess anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. The specific pathways involved in its anticancer effects are still under investigation, but it is believed to induce apoptosis in cancer cells through the modulation of key signaling pathways.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has shown promise as an anti-inflammatory agent. It may inhibit pro-inflammatory cytokines and reduce inflammation in various models, suggesting potential therapeutic applications in inflammatory diseases.

Study 1: Antimicrobial Efficacy

A study conducted by Scoffone et al. (2015) evaluated the efficacy of various pyrazole derivatives against Burkholderia cenocepacia, a significant pathogen in cystic fibrosis patients. The results indicated that certain derivatives, including this compound, exhibited notable antimicrobial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Study 2: Anticancer Activity

In a separate investigation, Hogan et al. (2018) explored the anticancer potential of pyrazole derivatives. The study demonstrated that this compound effectively inhibited the growth of breast cancer cell lines in vitro, with IC50 values indicating significant potency.

Study 3: Anti-inflammatory Mechanism

Research published by Buroni et al. (2020) focused on the anti-inflammatory properties of pyrazole compounds. The study found that this compound reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, highlighting its potential as a therapeutic agent for inflammatory conditions.

Data Summary Table

Biological Activity Mechanism Reference
AntimicrobialTargets FtsZ proteinScoffone et al., 2015
AnticancerInduces apoptosisHogan et al., 2018
Anti-inflammatoryInhibits cytokine releaseBuroni et al., 2020

Q & A

Q. How do solvent polarity and temperature affect the compound’s conformational equilibrium?

  • Methodological Answer : Polar solvents (e.g., DMSO) stabilize zwitterionic forms via solvation, observed through variable-temperature NMR (VT-NMR). Free energy differences (ΔG) between conformers are calculated using van’t Hoff plots. Molecular dynamics (MD) simulations (e.g., AMBER) model solvent interactions over 100-ns trajectories .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.